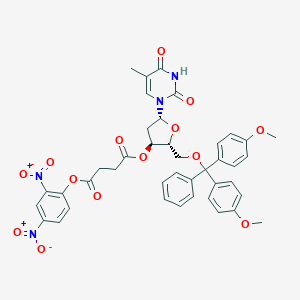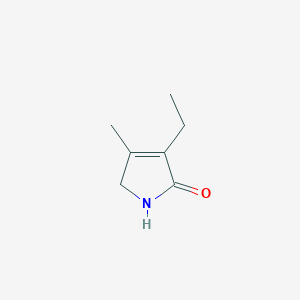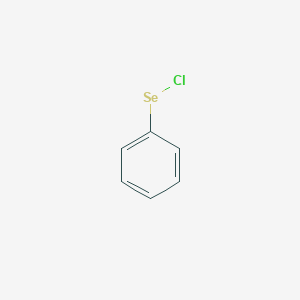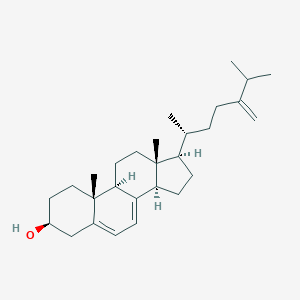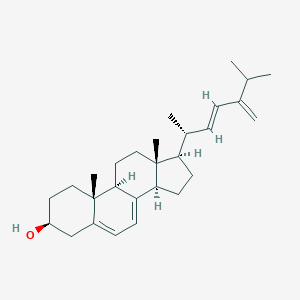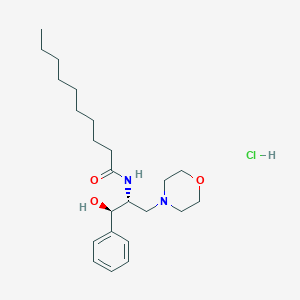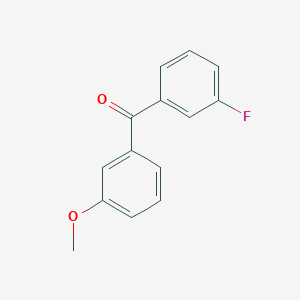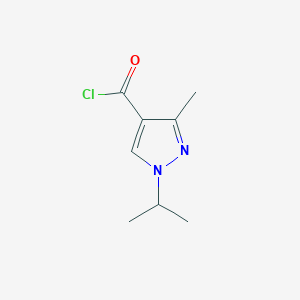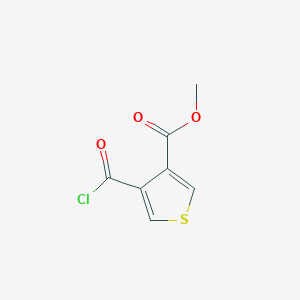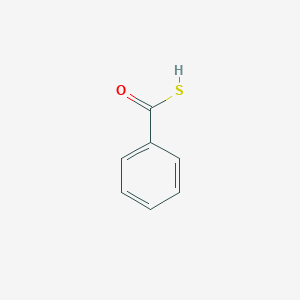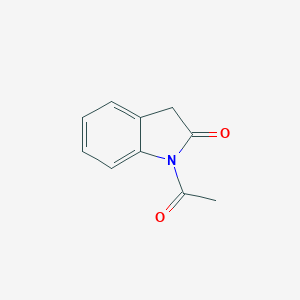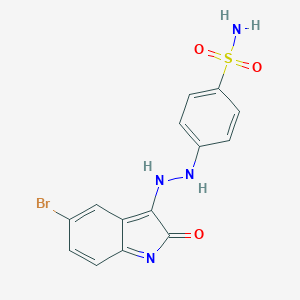![molecular formula C11H4Cl2F3IN4 B045687 5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole CAS No. 188539-59-5](/img/structure/B45687.png)
5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole
概要
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves the reaction of specific phenyl-pyrazole compounds with various chemicals. For instance, the synthesis of 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide, a similar compound, is achieved through the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile and 2-chloroacetyl chloride, demonstrating a method that could be adapted for our compound of interest (Zhang et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by specific dihedral angles between the pyrazole ring and attached benzene rings, as well as the presence of disordered –CF3 groups. These structural features are crucial for understanding the compound's reactivity and interactions (Zhang et al., 2011).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, offering a pathway to synthesize novel compounds with potential insecticidal properties. The reaction mechanisms often involve interactions with unsaturated carbonyl compounds, leading to the formation of structurally diverse products (Liu et al., 2013).
Physical Properties Analysis
The physical properties of pyrazole compounds, such as crystal structure and solubility, are influenced by their molecular structure. For example, the crystal structure of a related pyrazole derivative reveals weak C—H⋯O and N—H⋯N interactions, which are pivotal for understanding the compound's solubility and stability (Zhang et al., 2011).
科学的研究の応用
Heterocyclic Compound Synthesis
Pyrazole derivatives, including compounds similar in structure to "5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole," are valuable as building blocks in the synthesis of a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing the molecule's versatility and importance in organic synthesis. The unique reactivity of these compounds allows for mild reaction conditions, facilitating the generation of diverse cynomethylene dyes and heterocyclic compounds from a variety of precursors such as amines, α-aminocarboxylic acids, and azacrown ethers (Gomaa & Ali, 2020).
Pharmacological Applications
Anticancer Activity
Pyrazoline derivatives have been extensively studied for their anticancer properties. Synthetic strategies have been developed for pyrazoline derivatives to exhibit significant biological effects against cancer, making them a focus of pharmaceutical chemistry research. These studies underscore pyrazoline's potential as a dynamic application in anticancer therapy (Ray et al., 2022).
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, a category which "5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole" could fall under, have attracted attention for their anti-inflammatory and antibacterial activities. The position of the trifluoromethyl group on the pyrazole nucleus significantly affects the activity profile of the compounds, making them a subject of interest in the development of new medicinal agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Safety And Hazards
The dust, vapor, or gas produced by this compound may irritate the eyes, skin, and respiratory system. Appropriate personal protective equipment, such as safety glasses, protective gloves, and a respirator, should be worn when handling this compound. Contact with skin, eyes, and clothing should be avoided .
将来の方向性
特性
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-iodopyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl2F3IN4/c12-5-1-4(11(14,15)16)2-6(13)9(5)21-10(19)8(17)7(3-18)20-21/h1-2H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYLFCCPKXYTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)I)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl2F3IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


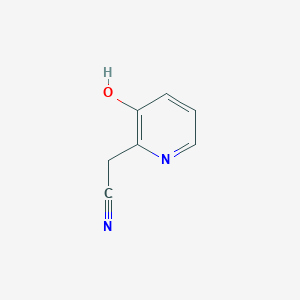
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)
